N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MSMP is a small molecule that has been used as a tool compound to study the mechanisms of various biological processes.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
A study highlighted the synthesis of piperidine derivatives, including those related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, for their anti-acetylcholinesterase (anti-AChE) activity. The modifications in the benzamide moiety, particularly with bulky groups, significantly increased the inhibitory activity against AChE. This research suggests the potential of these compounds as antidementia agents due to their marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).
Antimicrobial and Antifouling Properties
Compounds structurally related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have been synthesized and evaluated for their antimicrobial activity. A study focused on metal complexes of benzamides, which were found to exhibit significant antibacterial activity against various bacterial strains. The copper complexes showed enhanced activities compared to free ligands and standard antibiotics, suggesting the potential of these compounds in addressing bacterial infections (Khatiwora et al., 2013).
Serotonin Receptor Agonism
Research on benzamide derivatives, including analogs of the specified compound, has demonstrated significant serotonin 4 (5-HT4) receptor agonist activity. These findings are crucial for developing new treatments for gastrointestinal motility disorders. The replacement of certain moieties within the compound structure has been shown to increase intestinal absorption rate, indicating the importance of structural modifications in enhancing therapeutic efficacy (Sonda et al., 2003).
Glycine Transporter-1 Inhibition
N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) have been disclosed, showing potential for treating disorders associated with GlyT-1 dysregulation. The structural activity relationship exploration led to compounds with a balance of in vitro potency, selectivity, and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents (Cioffi et al., 2016).
Propriétés
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJSAUKFTVVKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.